LECITHIN - 97281-47-5

LECITHIN

Catalog Number: EVT-6728050
CAS Number: 97281-47-5
Molecular Formula: C42H80NO8P
Molecular Weight: 758.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lecithin, also known as phosphatidylcholine, is a group of yellow-brownish fatty substances occurring in animal and plant tissues, composed of phosphoric acid, choline, fatty acids, glycerol, glycolipids, triglycerides, and phospholipids. [] It is amphiphilic, meaning it attracts both water and fatty substances, making it a valuable emulsifier. []

Sources and Classification:

    • Soybeans: Soybean lecithin is a common source, extracted as a byproduct of soybean oil processing. [, , ]
    • Egg yolk: Egg yolk lecithin is another significant source, often used in food and pharmaceutical applications. [, , ]
    • Other sources: Lecithin can also be obtained from sunflower seeds, rapeseed, cottonseed, and marine sources like krill and fish. [, ]

Role in Scientific Research:

  • Food Science: As an emulsifier and stabilizer in food products like margarine, chocolate, and baked goods. [, ]
  • Pharmaceuticals: Used as a component in liposomes for drug delivery and in pharmaceutical formulations to improve solubility and bioavailability. [, ]
  • Cosmetics: Employed as an emulsifier, emollient, and moisturizer in skincare products. [, ]
  • Biochemistry and Biophysics: Utilized in model membrane studies to investigate membrane structure, function, and interactions. [, , ]
Synthesis Analysis
  • Natural Extraction:

    • The most common method involves extracting lecithin from crude oil using degumming processes. []
  • Synthetic Approaches:

    • Chemical synthesis methods have been developed, allowing for the production of lecithin with defined fatty acid compositions. []
Molecular Structure Analysis
  • Hydrolysis:

    • Enzymatic hydrolysis by phospholipases (A1, A2, C, and D) breaks down lecithin into its components. [, , , ]
    • Acylation/Deacylation:

      • Lecithin can undergo acylation reactions, where fatty acids are added to the glycerol backbone. []
    • Oxidation:

      • The unsaturated fatty acid chains in lecithin are susceptible to oxidation, leading to rancidity and degradation of the molecule. []
    Mechanism of Action
    • Emulsification:

      • Lecithin acts as an emulsifier by reducing the interfacial tension between two immiscible liquids, such as oil and water. [, ]
    • Membrane Structure and Function:

      • As a major component of cell membranes, lecithin contributes to membrane fluidity, permeability, and integrity. [, ]
    • Choline Source:

      • Lecithin is a source of choline, an essential nutrient that serves as a precursor for the neurotransmitter acetylcholine. []
    Physical and Chemical Properties Analysis

    Food Industry:

      • In margarine, mayonnaise, salad dressings, and sauces, preventing separation and improving texture. []
      • In chocolate, lecithin reduces viscosity and improves flow properties. []
      • In baked goods, lecithin improves volume, texture, and shelf life. []
    • Nutritional Supplement:

      • Lecithin supplements are marketed for their purported cognitive and liver health benefits. []

    Pharmaceuticals:

    • Liposomal Drug Delivery:

      • Lecithin is a key component of liposomes, spherical vesicles that encapsulate and deliver drugs. [, ]
    • Excipient in Pharmaceutical Formulations:

      • Used as a wetting agent, emulsifier, and dispersing agent in tablet and capsule formulations, improving drug dissolution and bioavailability. []

    Cosmetics:

    • Emulsifier and Stabilizer:

      • Used in creams, lotions, and ointments to create stable emulsions of oil and water, preventing separation. []
    • Emollient:

      • Lecithin acts as an emollient, softening and smoothing the skin. []
    • Moisturizer:

      • It helps retain moisture in the skin, improving hydration. []
    Applications
    • Animal Feed: Lecithin is added to animal feed to improve nutrient absorption and utilization. []

    Properties

    CAS Number

    97281-47-5

    Product Name

    1,2-Diacyl-sn-glycero-3-phosphocholine

    IUPAC Name

    (3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

    Molecular Formula

    C42H80NO8P

    Molecular Weight

    758.1 g/mol

    InChI

    InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3

    InChI Key

    JLPULHDHAOZNQI-UHFFFAOYSA-N

    SMILES

    CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

    Solubility

    Insoluble in water
    Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils.
    Soluble in about 12 parts cold absolute alcohol

    Canonical SMILES

    CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

    Isomeric SMILES

    CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

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